An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-methoxy-6-methylbenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-methoxy-6-methylbenzoic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Molecular Structure
2-Amino-3-methoxy-6-methylbenzoic acid belongs to the class of aminobenzoic acids, which are foundational scaffolds in numerous biologically active molecules. The specific substitution pattern—an amino group ortho to the carboxylic acid, with adjacent methoxy and methyl groups—imparts a unique electronic and steric profile that can significantly influence its chemical behavior, reactivity, and interaction with biological targets. Understanding these fundamental properties is a critical first step in any research or development pipeline.
The canonical structure of 2-Amino-3-methoxy-6-methylbenzoic acid is presented below. The molecule's IUPAC name is 2-amino-3-methoxy-6-methylbenzoic acid, and its molecular formula is C₉H₁₁NO₃.[1]
Figure 1: 2D Structure of 2-Amino-3-methoxy-6-methylbenzoic acid.
Physicochemical Properties: Predicted and Comparative Data
Direct experimental data for 2-Amino-3-methoxy-6-methylbenzoic acid is scarce in peer-reviewed literature. However, computational models provide reliable estimations, and analysis of structurally similar compounds offers valuable context for predicting its behavior.
Predicted Properties
The following table summarizes the computationally predicted physicochemical properties for 2-Amino-3-methoxy-6-methylbenzoic acid. These values are derived from established algorithms and provide a strong baseline for experimental design.
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 181.19 g/mol | Biosynth[2] |
| Monoisotopic Mass | 181.0739 Da | PubChemLite[1] |
| XlogP | 1.7 | PubChemLite[1] |
| Collision Cross Section (CCS) | [M+H]⁺: 136.3 Ų | PubChemLite[1] |
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XlogP : The predicted octanol-water partition coefficient of 1.7 suggests that the compound is moderately lipophilic. This is a crucial parameter in drug development, influencing membrane permeability and oral bioavailability.
Comparative Experimental Data from Structural Analogs
To provide a more complete picture, the experimental properties of several closely related molecules are presented below. These analogs differ by a single functional group, allowing for an informed estimation of the properties of the target compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |
| 2-Amino-3-methoxybenzoic acid | C₈H₉NO₃ | 167.16 | 169-170 | Lacks the 6-methyl group.[3] |
| 2-Amino-6-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 128-130 (dec.) | Lacks the 3-methoxy group.[4] |
| 2-Methoxy-3-methylbenzoic acid | C₉H₁₀O₃ | 166.17 | Not Available | Lacks the 2-amino group.[5] |
| 2-Amino-3-methylbenzoic acid | C₈H₉NO₂ | 151.16 | Not Available | Lacks the 3-methoxy group and has a methyl at position 3 instead of 6. |
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Expert Analysis : The presence of both intramolecular hydrogen bonding (between the carboxylic acid proton and the ortho-amino group) and intermolecular hydrogen bonding will significantly influence the melting point. Based on the analogs, the melting point of 2-Amino-3-methoxy-6-methylbenzoic acid is expected to be a key characteristic for identity confirmation. The electronic contributions of the methoxy (electron-donating) and methyl (weakly electron-donating) groups will modulate the acidity (pKa) of the carboxylic acid and the basicity of the amino group.
Proposed Synthesis Pathway
While a specific, published synthesis for 2-Amino-3-methoxy-6-methylbenzoic acid is not readily found, a plausible synthetic route can be devised based on established organic chemistry principles and analogous preparations found in patent literature. A likely approach would involve the functionalization of a pre-existing substituted benzene ring. One such potential pathway could start from 2-methyl-6-nitrobenzoic acid.
Figure 2: Proposed Synthetic Workflow for 2-Amino-3-methoxy-6-methylbenzoic acid.
This multi-step synthesis leverages common and reliable transformations. The choice of reagents, particularly for the reduction and methoxylation steps, is critical to ensure compatibility with the other functional groups present on the ring.[6]
Analytical and Characterization Methodologies
The structural confirmation and purity assessment of 2-Amino-3-methoxy-6-methylbenzoic acid require a suite of analytical techniques. The methodologies for substituted anthranilic acids are well-established.[7][8]
Figure 3: Standard Analytical Workflow for Compound Characterization.
High-Performance Liquid Chromatography (HPLC)
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Principle : HPLC is the cornerstone for assessing the purity of non-volatile organic compounds. A reversed-phase method is typically employed for molecules of this polarity.
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Self-Validation : A well-developed HPLC method will demonstrate a sharp, symmetrical peak for the main component, baseline separation from any impurities, and a linear response of peak area to concentration.
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Protocol :
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System : A standard HPLC system with a UV detector.
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Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
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Gradient : Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
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Flow Rate : 1.0 mL/min.
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Detection : UV at 254 nm and 280 nm.
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Sample Preparation : Dissolve 1 mg of the compound in 1 mL of a 50:50 water:acetonitrile mixture.
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Mass Spectrometry (MS)
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Principle : Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Electrospray ionization (ESI) is the preferred method for this type of compound.
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Self-Validation : High-resolution mass spectrometry (HRMS) should yield a measured mass that is within 5 ppm of the theoretical mass calculated from the molecular formula (C₉H₁₁NO₃).
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Protocol :
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System : A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Ionization Mode : ESI, in both positive and negative modes.
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Expected Ions :
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Positive Mode: [M+H]⁺ (m/z 182.0817)
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Negative Mode: [M-H]⁻ (m/z 180.0661)
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Analysis : The resulting spectrum is analyzed for the parent ion, and the isotopic pattern should match the theoretical pattern for C₉H₁₁NO₃.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle : ¹H and ¹³C NMR provide detailed information about the chemical structure, confirming the connectivity of atoms and the substitution pattern on the aromatic ring.
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Self-Validation : The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum must be consistent with the proposed structure. The ¹³C NMR should show the correct number of carbon signals.
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Protocol :
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System : A 400 MHz or higher field NMR spectrometer.
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Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to observe exchangeable protons (e.g., -COOH and -NH₂).
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Experiments :
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¹H NMR : Will show distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the exchangeable amine and carboxylic acid protons.
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¹³C NMR : Will show 9 distinct carbon signals, including the carbonyl carbon of the carboxylic acid.
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2D NMR (COSY, HSQC, HMBC) : Can be used for unambiguous assignment of all proton and carbon signals.
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Fourier-Transform Infrared (FTIR) Spectroscopy
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Principle : FTIR identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
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Self-Validation : The spectrum must show absorption bands corresponding to all expected functional groups.
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Protocol :
-
System : An FTIR spectrometer, typically using an Attenuated Total Reflectance (ATR) accessory.
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Expected Characteristic Absorptions :
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O-H stretch (Carboxylic acid) : Broad band around 3300-2500 cm⁻¹.
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N-H stretch (Amine) : Two distinct bands in the 3500-3300 cm⁻¹ region.
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C=O stretch (Carboxylic acid) : Strong band around 1700-1680 cm⁻¹.
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C-O stretch (Methoxy) : Band in the 1250-1000 cm⁻¹ region.
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Aromatic C=C stretches : Bands in the 1600-1450 cm⁻¹ region.
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Conclusion
While direct, comprehensive experimental data on 2-Amino-3-methoxy-6-methylbenzoic acid remains to be fully published, a robust physicochemical profile can be constructed through a combination of high-quality computational predictions and comparative analysis of structurally related compounds. This guide provides these essential data points and, crucially, outlines the detailed, self-validating experimental protocols necessary for researchers to empirically determine the properties of this compound in their own laboratories. Adherence to these analytical methodologies will ensure the generation of reliable, high-quality data, thereby facilitating the confident application of 2-Amino-3-methoxy-6-methylbenzoic acid in research and development endeavors.
References
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Urbányi, T., & Budavari, S. (1969). New infrared technique for the determination of impurity in substituted anthranilic acid: effect of ortho substitution on the aromatic acid carbonyl band. Journal of Pharmaceutical Sciences, 58(7), 905-7. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 255720, 2-Amino-3-methoxybenzoic acid. Retrieved January 19, 2026, from [Link].
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Cheméo. (n.d.). Chemical Properties of 2-Amino-3-methylbenzoic acid (CAS 4389-45-1). Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
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PubChemLite. (n.d.). 2-amino-3-methoxy-6-methylbenzoic acid (C9H11NO3). Retrieved January 19, 2026, from [Link]
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Carl ROTH. (n.d.). 2-Amino-3-methoxybenzoic acid methyl ester, 50 g. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 952396, 2-Methoxy-3-methylbenzoic acid. Retrieved January 19, 2026, from [Link].
- Singh, P., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 602320, Methyl 2-amino-3-methoxybenzoate. Retrieved January 19, 2026, from [Link].
- McFarland Laboratories. (2015). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells.
- Google Patents. (2008).
- International Journal of Drug Development & Research. (n.d.). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI.
- Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
- MDPI. (n.d.).
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Chinachemnet. (n.d.). 2-Amino-3-methylbenzoic acid. Retrieved January 19, 2026, from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for 2-Amino-3-methylbenzoate (HMDB0060680). Retrieved January 19, 2026, from [Link]
- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies.
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